Aluminum nitrilotriacetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19010-73-2 |
|---|---|
Molecular Formula |
C6H6AlNO6 |
Molecular Weight |
215.1 g/mol |
IUPAC Name |
aluminum;2-[bis(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Al/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+3/p-3 |
InChI Key |
MWDVELXMWRAEHV-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Al+3] |
Canonical SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Al+3] |
Other CAS No. |
19010-73-2 |
Synonyms |
Acid, Nitrilotriacetic Aluminum Nitrilotriacetate Dysprosium Nitrilotriacetate Nitrilotriacetate, Aluminum Nitrilotriacetate, Dysprosium Nitrilotriacetate, Trisodium Nitrilotriacetic Acid Trisodium Nitrilotriacetate |
Origin of Product |
United States |
Fundamental Coordination Chemistry of Aluminum Nitrilotriacetate Complexes
Ligand Characteristics of the Nitrilotriacetate Anion
Nitrilotriacetic acid (NTA), with the formula N(CH₂CO₂H)₃, is an aminopolycarboxylic acid. wikipedia.org Its conjugate base, nitrilotriacetate (NTA³⁻), is a versatile chelating agent. wikipedia.org
Denticity and Donor Atom Preferences in Aluminum Coordination
The nitrilotriacetate anion (NTA³⁻) is a tripodal, tetradentate ligand, meaning it can bind to a central metal ion through four donor atoms. wikipedia.orgwikipedia.org These donor atoms are the central nitrogen atom and one oxygen atom from each of the three carboxylate groups. nih.gov This multidentate nature allows NTA to form multiple stable five-membered chelate rings with a metal ion, a phenomenon known as chelation. nih.govnih.govunacademy.com The formation of these chelate rings significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands. nih.govunacademy.com In its fully ionized form, NTA³⁻ has four functional groups available for complexing with a metal ion: the three carboxylates and the lone pair of electrons on the amine group. nih.gov For instance, in the Fe³⁺/NTA³⁻ complex, all three carboxylate groups and the amine group simultaneously bind to the iron ion. nih.gov This tetradentate coordination is also the preferred mode for aluminum, resulting in high-symmetry complexes where the CH₂ groups of NTA are chemically and magnetically equivalent. u-szeged.hu
Protonation Equilibria and pKa Values of Nitrilotriacetic Acid relevant to Aluminum Complexation
The complexation of aluminum by nitrilotriacetate is significantly influenced by the protonation state of the NTA molecule, which is in turn dependent on the pH of the solution. nih.gov Nitrilotriacetic acid is a triprotic acid, meaning it can donate three protons. The acidity of these protons is described by their pKa values. The reported pKa values for NTA vary slightly depending on the experimental conditions such as temperature and ionic strength.
Protonation of the carboxylate groups competes with the coordination of metal ions. nih.gov As the pH of the solution decreases, the carboxylate groups become protonated, reducing their ability to bind to aluminum. Therefore, the formation of the aluminum nitrilotriacetate complex is favored at higher pH values where the NTA is in its fully deprotonated form (NTA³⁻).
Table 1: pKa Values of Nitrilotriacetic Acid
| pKa Value | Reported Value 1 (25 °C) | Reported Value 2 (20 °C) | Reported Value 3 |
|---|---|---|---|
| pKa1 | 1.89 nih.gov | 3.03 uzh.ch | 1.47 tandfonline.com |
| pKa2 | 2.49 nih.gov | 3.07 uzh.ch | 2.52 tandfonline.com |
| pKa3 | 9.73 nih.gov | 10.70 uzh.ch | 9.59 tandfonline.com |
Complex Formation Equilibria of this compound
The interaction between aluminum ions and nitrilotriacetate in an aqueous solution leads to the formation of stable complexes, a process governed by specific stoichiometric and thermodynamic principles.
Stoichiometry of this compound Complexation
In aqueous solutions, aluminum and nitrilotriacetate can form complexes with different stoichiometries, primarily 1:1 and 1:2 metal-to-ligand ratios. publicationslist.org The formation of these complexes is a stepwise process. Initially, one aluminum ion (Al³⁺) reacts with one nitrilotriacetate anion (NTA³⁻) to form the 1:1 complex, [Al(NTA)]. Subsequently, this complex can react with a second NTA³⁻ anion to form the 1:2 complex, [Al(NTA)₂]³⁻. The predominant species in solution depends on the relative concentrations of aluminum and NTA. publicationslist.org
Thermodynamic Stability and Formation Constants (log K values) of this compound
The thermodynamic stability of metal-ligand complexes is quantified by their formation constants (log K). A higher log K value indicates a more stable complex. The formation of this compound complexes is thermodynamically favorable, resulting in stable, water-soluble complexes. acs.org The log K value for the 1:1 this compound complex has been reported to be greater than 10. wordpress.com This high stability constant signifies a strong binding affinity between aluminum and the NTA ligand.
Table 2: Log K Values for Metal-NTA Complexes
| Metal Ion | Log K₁ (1:1) | Log K₂ (1:2) |
|---|---|---|
| Al³⁺ | >10 wordpress.com | |
| Ca²⁺ | 7.60 wordpress.com | 11.61 wordpress.com |
| Fe³⁺ | 15.9 tandfonline.com | 8.07 tandfonline.com |
| Cd²⁺ | 9.80 wordpress.com | 15.2 wordpress.com |
| Ce(III) | 10.83 wordpress.com | 18.67 wordpress.com |
Influence of pH and Ionic Strength on this compound Complex Formation
The formation of the this compound complex is highly dependent on the pH of the solution. As discussed earlier, lower pH values lead to the protonation of the NTA ligand, which competes with aluminum for the binding sites and thus reduces complex formation. nih.gov Conversely, at higher pH values, the formation of aluminum hydroxide (B78521) species can compete with the NTA complexation. researchgate.net Therefore, there is an optimal pH range for the formation of the this compound complex. For instance, computer simulations have shown the best pH conditions for metal chelation by NTA to be in the range of 6.5-7.0. researchgate.net
The ionic strength of the solution can also influence the stability of the complex. Changes in ionic strength can affect the activity coefficients of the ions in solution, thereby altering the equilibrium of the complexation reaction. For example, the adsorption of cobalt on gibbsite, an aluminum hydroxide mineral, was observed to increase with increasing ionic strength, suggesting an influence on the surface complexation. cambridge.org While specific data on the effect of ionic strength on aqueous this compound complex formation is limited, it is a factor that can modulate the stability and speciation of the complex.
Structural Elucidation of this compound Complexes
The determination of the three-dimensional arrangement of atoms in this compound complexes is crucial for understanding their chemical behavior and reactivity. This is achieved through a combination of experimental techniques and computational modeling, providing detailed insights into the coordination environment of the aluminum ion.
Coordination Geometry Around the Aluminum Center in Nitrilotriacetate Complexes
In this compound complexes, the aluminum(III) ion is typically found in a distorted octahedral coordination geometry. researchgate.net The nitrilotriacetate (NTA) ligand, with its tripodal structure, acts as a tetradentate chelating agent, meaning it binds to the central aluminum ion at four points. wikipedia.org This chelation involves the nitrogen atom and one oxygen atom from each of the three carboxylate groups. wikipedia.org
The coordination sphere of the aluminum ion is completed by two additional ligands, which are often water molecules, resulting in a complex such as [Al(NTA)(H₂O)₂]. researchgate.net The presence of the geometrically demanding NTA ligand leads to a distortion from a perfect octahedral geometry. researchgate.net In some instances, dimeric structures can form, where two Al-NTA units are linked by bridging hydroxide (OH) groups, as seen in the complex [Al₂(NTA)₂(μ-OH)₂]²⁻. researchgate.net In this dimeric form, the aluminum centers also maintain a distorted octahedral geometry. researchgate.net
The coordination environment can be influenced by factors such as pH and the presence of other coordinating species. acs.orgnih.gov While the primary coordination is typically six-coordinate (octahedral), variations can occur. researchgate.netnih.gov The flexibility of the NTA ligand allows for different conformations, which in turn affects the precise bond angles and distances around the aluminum center.
Table 1: Selected Bond Distances in an this compound Complex
| Bond | Distance (Å) |
|---|---|
| Al-Al (in dimer) | 2.842(2) |
Data from a study on dimeric aluminum oxo clusters. researchgate.net
Spectroscopic Signatures of this compound Complexes (e.g., ²⁷Al NMR, vibrational spectroscopy for structural analysis)
Spectroscopic techniques are invaluable for characterizing the structure and bonding in this compound complexes in both solid and solution states.
²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy:
²⁷Al NMR spectroscopy is a powerful tool for probing the coordination environment of the aluminum nucleus. nih.gov The chemical shift (δ) in a ²⁷Al NMR spectrum is highly sensitive to the coordination number and the symmetry of the ligands surrounding the aluminum ion. nih.govhuji.ac.il For this compound complexes, where the aluminum is typically in a six-coordinate, distorted octahedral environment, the ²⁷Al NMR chemical shifts are expected to appear in a specific region of the spectrum. nih.gov The observed chemical shift for an this compound complex has been reported to be around 25.4 ppm. nih.gov The line width of the ²⁷Al NMR signal can also provide information about the symmetry of the aluminum site; broader lines are indicative of a more asymmetric environment. huji.ac.il
Table 2: Experimental ²⁷Al NMR Chemical Shift for this compound
| Compound | Experimental Chemical Shift (ppm) |
|---|---|
| This compound | 25.4 |
Data from a study on the calculation of ²⁷Al NMR chemical shifts. nih.gov
Vibrational Spectroscopy (Infrared and Raman):
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are related to the nature of the chemical bonds. acs.orgoup.com In this compound complexes, the vibrational spectra are dominated by the stretching frequencies of the carboxylate (COO⁻) groups of the NTA ligand.
The positions of the asymmetric and symmetric stretching bands of the carboxylate groups are particularly informative. acs.orgoup.com When the carboxylate groups coordinate to the aluminum ion, their stretching frequencies shift compared to the free NTA ligand. oup.com The magnitude of this shift can provide insights into the strength of the Al-O bond. oup.com Specifically, the ν(C=O) band of the coordinated carboxylate group tends to shift to a higher wavenumber with increasing chelate stability. oup.com
Furthermore, the presence of coordinated water molecules can be identified by their characteristic O-H stretching and bending vibrations. researchgate.net Changes in the vibrational spectra with varying pH can be used to study the formation and stability of different complex species in solution. acs.org
Chelate Ring Formation and Conformational Analysis within this compound Complexes
The chelation of the aluminum ion by the nitrilotriacetate ligand results in the formation of three five-membered chelate rings. nih.govwikipedia.org Each ring is composed of the aluminum ion, the nitrogen atom, a carbon atom from the acetate (B1210297) arm, the carbonyl carbon, and the coordinated oxygen atom (Al-N-C-C-O). The formation of these stable five-membered rings is a significant driving force for the complexation of aluminum by NTA. nih.govscispace.com
Synthesis Methodologies for Aluminum Nitrilotriacetate Complexes
Synthetic Routes for Aluminum Nitrilotriacetate Complexes from Precursors
The synthesis of this compound complexes originates from the preparation of the nitrilotriacetic acid (NTA) ligand itself, which is commercially produced from ammonia (B1221849), formaldehyde, and sodium cyanide or hydrogen cyanide. wikipedia.org Once the NTA ligand is obtained, it can be reacted with an aluminum salt in an aqueous solution to form the complex.
A common method for synthesizing layered double hydroxides (LDHs) containing aluminum and nitrilotriacetate is coprecipitation at a constant pH . acs.org In this procedure, an aqueous solution containing the precursor metal salts, such as aluminum nitrate (B79036) (Al(NO₃)₃) and zinc nitrate (Zn(NO₃)₂), is added dropwise to a solution containing the nitrilotriacetate anion (NTA³⁻). acs.org The pH is kept constant during this process to facilitate the formation of the layered hydroxide (B78521) structure with NTA anions intercalated between the layers. acs.org
Another approach involves creating heterobimetallic complexes. For instance, isostructural heterobimetallic nitrilotriacetatoperoxotitanate complexes containing aluminum can be conceptualized from systems involving a metal ion, a titanium source, hydrogen peroxide, and nitrilotriacetic acid (H₃nta) at a controlled pH. rsc.org While this specific example details Co, Ni, and Zn, the principle applies to incorporating aluminum into complex multinuclear structures. rsc.org
The general principle of synthesis relies on the strong chelating nature of the fully ionized nitrilotriacetate [N(CH₂CO₂⁻)₃], which has four available functional groups (three carboxylates and one amine) for complexing with a metal ion like aluminum. nih.gov
| Precursor Type | Specific Compound(s) | Role in Synthesis | Source(s) |
|---|---|---|---|
| Ligand | Nitrilotriacetic acid (NTA), Trisodium (B8492382) nitrilotriacetate | Chelating agent that binds to the aluminum ion. | acs.orgnih.gov |
| Aluminum Source | Aluminum nitrate (Al(NO₃)₃) | Provides the central Al³⁺ metal ion for the complex. | acs.org |
| Co-metal Source (for LDHs) | Zinc nitrate (Zn(NO₃)₂) | Forms the layered hydroxide structure with aluminum. | acs.org |
| pH Control | Not specified (controlled addition) | Maintains optimal conditions for coprecipitation. | acs.org |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are critical for obtaining a product with high purity, free from unreacted precursors and byproducts.
Crystallization is a primary technique for purification. For related compounds like trisodium nitrilotriacetate, the process involves concentrating a solution of the salt to induce crystallization. google.com The resulting crystals are then separated from the remaining solution (mother liquor) via centrifugation. google.com A portion of this mother liquor, containing unreacted materials, can be recycled back into the initial reaction step to improve yield. google.com Similarly, heterobimetallic nitrilotriacetate complexes have been successfully isolated as pure crystals directly from the reaction system, indicating that controlled crystallization is an effective method for obtaining pure products. rsc.org
For more complex NTA-containing molecules, such as porphyrin-NTA dyads, column chromatography is employed as a purification method. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the desired product from a mixture. nih.gov
| Technique | Description | Application Example | Source(s) |
|---|---|---|---|
| Crystallization | The product is solidified from a solution in a highly pure, crystalline form. Involves concentrating the solution to induce crystal formation. | Isolation of pure heterobimetallic nitrilotriacetate complexes. | rsc.org |
| Centrifugation | Separates the crystallized solid product from the liquid mother liquor. | Used in the industrial process for preparing trisodium nitrilotriacetate. | google.com |
| Column Chromatography | Separates components of a mixture based on differential adsorption on a solid medium. | Purification of synthesized porphyrin-NTA dyads. | nih.gov |
Characterization of Synthesized this compound Compounds (excluding basic identification data)
A suite of advanced analytical techniques is used to elucidate the structural, chemical, and physical properties of synthesized this compound complexes.
Spectroscopic Methods are fundamental for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques such as ¹H, ¹³C, and ²⁷Al NMR provide detailed information about the chemical environment of the atoms within the molecule and the binding of the NTA ligand to the aluminum center. acs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy : This method is used to identify the functional groups present in the complex and to confirm the coordination of the carboxylate groups of NTA to the metal ion. acs.orgresearchgate.net
Photoluminescence Spectroscopy : For luminescent materials incorporating this compound, this technique is used to study the emission and excitation properties, which can be influenced by the coordination environment of the metal ions. acs.orgresearchgate.net
X-ray Diffraction and Absorption Techniques provide critical structural data.
Powder X-ray Diffraction (PXRD) : PXRD is used to identify the crystalline phases present in a bulk sample and to confirm the formation of specific structures, such as layered double hydroxides. acs.orgresearchgate.net
Extended X-ray Absorption Fine Structure (EXAFS) : EXAFS provides information on the local coordination environment of a specific atom (like aluminum or a co-metal). It can determine the coordination number and the distances to neighboring atoms, even in non-crystalline materials. acs.org
Other Analytical Methods offer further insights.
Elemental Analysis : Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and CHN analysis are used to determine the exact elemental composition of the synthesized compound, confirming its stoichiometry. acs.orgresearchgate.net
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability of the complex and its decomposition pathway. rsc.orgresearchgate.net
| Technique | Information Provided | Source(s) |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, ²⁷Al) | Provides data on the chemical environment, molecular structure, and ligand binding. | acs.org |
| FT-IR Spectroscopy | Identifies functional groups and confirms metal-ligand coordination. | acs.orgresearchgate.net |
| Single-Crystal X-ray Diffraction | Determines precise 3D atomic arrangement, bond lengths, and angles. | rsc.orgacs.org |
| Powder X-ray Diffraction (PXRD) | Identifies crystalline phases and confirms layered structures. | acs.orgresearchgate.net |
| Extended X-ray Absorption Fine Structure (EXAFS) | Reveals local coordination number and interatomic distances around a specific element. | acs.org |
| Thermogravimetric Analysis (TGA) | Evaluates thermal stability and decomposition patterns. | rsc.orgresearchgate.net |
| Elemental Analysis (ICP-OES, CHN) | Determines the precise elemental composition and stoichiometry. | acs.orgresearchgate.net |
Mechanistic and Kinetic Investigations of Aluminum Nitrilotriacetate Reactions
Ligand Exchange Kinetics and Mechanisms in Aluminum Nitrilotriacetate Systems
Ligand exchange is a fundamental reaction in coordination chemistry where a ligand in a complex is replaced by another. The mechanism of this process for aluminum complexes, including Al-NTA, can be elucidated by studying the reaction kinetics. The pathways for these reactions are generally categorized as associative, dissociative, or interchange mechanisms. chemistry-chemists.com
The exchange of ligands in aluminum complexes can proceed through several mechanistic pathways. An associative (A) mechanism involves the formation of a higher-coordination-number intermediate, while a dissociative (D) mechanism proceeds through an intermediate with a lower coordination number. chemistry-chemists.com A third category, the interchange (I) mechanism, occurs without a kinetically detectable intermediate. Interchange mechanisms are further subdivided based on the degree of bond making with the incoming ligand versus bond breaking with the outgoing ligand in the transition state, denoted as associative interchange (Ia) or dissociative interchange (Id). chemistry-chemists.comnih.gov
For aluminum(III) complexes, which are typically hexacoordinate, ligand exchange often follows an associative interchange (Ia) pathway. researchgate.net This is supported by studies on related systems. For instance, the formation of the mixed ligand complex [Al(edta)F]²⁻ is proposed to proceed via an Ia mechanism. researchgate.net Similarly, studies on the exchange reactions of fluoride (B91410) on aqueous aluminum fluoride complexes suggest an associative interchange mechanism. researchgate.net
The study of copper(II)-nitrilotriacetate (Cu-NTA) provides a useful analogy, distinguishing between two primary ligand exchange pathways:
Disjunctive Pathway (Dissociative): The initial complex completely dissociates, and the resulting free metal ion is then attacked by the incoming ligand. princeton.edu
Adjunctive Pathway (Associative): The incoming ligand directly attacks the intact metal complex, forming a ternary intermediate. princeton.edu
The determination of activation parameters, particularly the volume of activation (ΔV‡), is a powerful tool for distinguishing between these pathways. A negative activation volume typically indicates an associative mechanism, where the formation of a more compact transition state is involved. Conversely, a positive activation volume suggests a dissociative mechanism, characterized by the expansion of the coordination sphere as the leaving group departs. nih.govencyclopedia.pub
Solvent exchange, the process by which solvent molecules in the first coordination sphere of a metal ion are replaced by bulk solvent molecules, is a critical factor influencing the reactivity of metal complexes. The rate of ligand substitution is often controlled by the rate of solvent exchange. chemistry-chemists.com
For many metal ions, the mechanism of complex formation is a dissociative interchange (Id), where the rate-determining step is the dissociation of a solvent molecule from the metal's primary coordination sphere. This is followed by the rapid entry of the new ligand. For example, the water-exchange reaction for the aqueous iron(II) ion, [Fe(H₂O)₆]²⁺, proceeds through an Id mechanism, and this underlying process governs the rate and mechanism of its reaction with other ligands like nitric oxide. nih.govencyclopedia.pub Understanding the kinetics of water exchange around the Al³⁺(aq) ion is therefore fundamental to predicting the rates of Al-NTA formation and its subsequent ligand substitution reactions. The dehydration of the metal ion, removing the coordinated water, is a key step in the formation of the chelate complex. core.ac.uk
Dissociation Kinetics of this compound Complexes
The stability of the this compound complex is not only defined by its thermodynamic formation constant but also by its kinetic inertness, or its resistance to dissociation. The rate at which the NTA ligand dissociates from the aluminum center is a key parameter determining the complex's persistence in a given environment.
The dissociation of aluminum-aminopolycarboxylate complexes is highly dependent on pH. Studies on the closely related [Al(NOTA)] complex (where NOTA is 1,4,7-triazacyclononane-1,4,7-triacetate) show that dissociation is extremely slow in acidic environments. researchgate.net However, in alkaline solutions, the dissociation rate increases significantly and follows a pathway that is dependent on the hydroxide (B78521) ion concentration. researchgate.net
The observed rate constant (kₒₑₛ) for the dissociation of [Al(NOTA)] in alkaline conditions can be described by the following rate law:
kₒₑₛ = k₀ + k₁[OH⁻] researchgate.net
This indicates two parallel pathways for dissociation: a spontaneous, pH-independent pathway (k₀) and a hydroxide-assisted pathway (k₁). The hydroxide-assisted pathway involves the formation of a metastable mixed hydroxido complex, such as [Al(NTA)(OH)]⁻, which then proceeds to dissociate. researchgate.net The kinetic parameters for the dissociation of [Al(NOTA)] are detailed in the table below.
| Parameter | Value | Conditions |
| k₀ | (2.0 ± 0.1) × 10⁻⁶ s⁻¹ | Alkaline Solution |
| k₁ | (6.8 ± 0.5) × 10⁻⁶ M⁻¹s⁻¹ | Alkaline Solution |
| Data for the analogous [Al(NOTA)] complex. researchgate.net |
This pH dependence is a general feature for metal-NTA complexes. For instance, protons are a critical factor in the dissociation of proteins from Ni-NTA surfaces, with increased acidity leading to a higher rate of bond dissociation. acs.org
Research on mixtures of nickel with NTA and ethylenediamine (B42938) (EN) reveals that the interactions can be complex and non-additive. publish.csiro.auresearchgate.net In such a mixture, the Ni-NTA complex can become more inert (less labile) than it would be in a solution by itself, while the Ni-EN complex becomes more labile. publish.csiro.auresearchgate.net This demonstrates that predicting the behavior of Al-NTA in a complex mixture containing multiple ligands requires careful consideration of the mutual influence between the different complexes present. publish.csiro.auresearchgate.net The mechanism often involves the direct attack of the competing ligand on the Al-NTA complex, forming a ternary intermediate that facilitates the displacement of the NTA. princeton.edu
Reaction Rate Determinants and Activation Parameters for this compound Processes
The rates of reactions involving this compound are determined by the energy barrier that must be overcome, known as the activation energy. The study of reaction rates at different temperatures allows for the determination of activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), which provide crucial insights into the reaction mechanism. nih.govnih.gov
Enthalpy of Activation (ΔH‡): Represents the energy required to form the transition state. A positive value indicates an endothermic process. researchgate.net
Entropy of Activation (ΔS‡): Reflects the change in disorder upon forming the transition state. A negative value suggests a more ordered, associative-type transition state, while a positive value points towards a more disordered, dissociative-type transition state. researchgate.netnih.gov
Activation parameters have been determined for the formation of the [Al(edta)F]²⁻ complex, a system analogous to Al-NTA reactions. The data, presented in the table below, are consistent with an associative interchange (Ia) mechanism. researchgate.net
| Parameter | Value |
| ΔH‡ | 49.2 ± 0.9 kJ mol⁻¹ |
| ΔS‡ | -54.6 ± 2.8 J K⁻¹ mol⁻¹ |
| Data for the reaction of [Al(edta)]⁻ with F⁻. researchgate.net |
The negative entropy of activation for this reaction suggests a loss of entropy in reaching the transition state, which is characteristic of an associative process where the incoming fluoride ligand binds to the aluminum center, creating a more ordered structure. researchgate.net In contrast, some ligand exchange processes in other aluminum complexes have shown positive activation entropies, suggesting a highly disordered transition state consistent with a more dissociative character. nih.gov These parameters are fundamental determinants of the reaction rate and provide a window into the molecular events that occur during the chemical transformation of this compound.
Theoretical and Computational Chemistry Approaches to Aluminum Nitrilotriacetate
Quantum Chemical Calculations of Aluminum Nitrilotriacetate Structure and Reactivitypublicationslist.orgnih.govscite.aiarxiv.org
The reactivity of this compound can also be explored through quantum chemical calculations. By mapping the potential energy surface of the complex, researchers can identify transition states and calculate activation energies for various reactions, such as ligand exchange or dissociation. This information is crucial for understanding the kinetic stability and reaction mechanisms of the complex in different chemical environments.
A significant aspect of these calculations is the ability to investigate species that may be transient or difficult to isolate experimentally. Almost all states of aluminum nitride, a related diatomic molecule, exhibit intense multi-reference character, making their calculation and interpretation complex. nih.govscite.ai The ground state of AlN has been tentatively assigned as ³Π, with a ³Σ⁻ state being very close in energy. nih.govscite.ai
Density Functional Theory (DFT) Applications to Aluminum-Nitrilotriacetate Systemswikipedia.orgrdd.edu.iqaps.orgarxiv.org
Density Functional Theory (DFT) has become a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large systems like this compound. wikipedia.org DFT calculations are used to determine the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.org
In the context of aluminum-nitrilotriacetate, DFT is employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the complex.
Calculate Electronic Properties: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rdd.edu.iq The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Simulate Spectroscopic Properties: Predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can be compared with experimental data for validation.
Study Reaction Mechanisms: Explore the energy profiles of chemical reactions involving the complex, such as its formation or decomposition.
For instance, DFT calculations have been used to study the electronic structure of various aluminum metal complexes, providing insights into their chemical activity. rdd.edu.iq The accuracy of DFT results can be influenced by the choice of the exchange-correlation functional and the basis set used in the calculations. aps.org
Ab Initio Methods for Electronic Structure of this compound Complexesnih.govscite.airesearchgate.net
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF) theory and Møller-Plesset (MP) perturbation theory, provide a rigorous framework for studying the electronic structure of molecules. nih.gov
For this compound, ab initio calculations can provide highly accurate descriptions of:
Electron Correlation: The interactions between electrons, which are crucial for a precise determination of the molecule's energy and properties.
Excited States: The electronic states that are higher in energy than the ground state, which are important for understanding the molecule's response to light (e.g., UV-Vis absorption).
Intermolecular Interactions: The forces between the this compound complex and surrounding solvent molecules, which influence its behavior in solution.
While computationally more demanding than DFT, ab initio methods are often used as a benchmark to assess the accuracy of other computational approaches. For example, ab initio molecular dynamics simulations have been used to study the solvation of aluminum ions in water, revealing details about the coordination and polarization of water molecules in the hydration shells. arxiv.org Studies on the diatomic aluminum nitride (AlN) have utilized multi-reference variational methods to construct potential energy curves for numerous electronic states, highlighting the complex electronic structure of even simple aluminum-containing species. nih.govscite.ai
Molecular Dynamics Simulations of this compound in Aqueous Solutionresearchgate.netarxiv.orgresearchgate.net
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed picture of the dynamic behavior of this compound in an aqueous environment. arxiv.org
Key insights that can be gained from MD simulations of this compound in water include:
Solvation Structure: The arrangement of water molecules around the aluminum complex, including the number of water molecules in the first and second solvation shells and their orientation.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the complex and surrounding water molecules, which play a critical role in its solubility and reactivity.
Conformational Dynamics: The flexibility of the nitrilotriacetate ligand and the fluctuations in the coordination geometry of the aluminum ion.
Transport Properties: The diffusion of the complex through the solution, which is important for understanding its transport in environmental and biological systems.
For example, MD simulations, including Car-Parrinello molecular dynamics (CPMD), have been employed to investigate the coordination of aluminum in aqueous solutions with other ligands like EDTA, showing a preference for octahedral coordination. researchgate.net Similarly, MD simulations using reactive force fields like ReaxFF have been used to examine the reactions between aluminum and water at the molecular level. researchgate.net These simulations can reveal dynamic processes such as the dissociation of adsorbed water molecules on aluminum surfaces. researchgate.net
Prediction of Spectroscopic Properties for this compound (e.g., 27Al Nuclear Magnetic Resonance Chemical Shifts)nih.govhuji.ac.ilrsc.orgchemrxiv.orgcuni.cz
Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of this compound. One of the most important techniques for characterizing aluminum complexes is 27Al Nuclear Magnetic Resonance (NMR) spectroscopy. The 27Al chemical shift is highly sensitive to the coordination environment of the aluminum ion, making it a powerful probe of the complex's structure. nih.govhuji.ac.il
Quantum chemical calculations can be used to predict 27Al NMR chemical shifts with a reasonable degree of accuracy. This is typically done by:
Optimizing the geometry of the this compound complex using a method like DFT.
Calculating the magnetic shielding tensor for the aluminum nucleus.
Converting the shielding tensor to a chemical shift by referencing it to a standard compound, such as [Al(H₂O)₆]³⁺.
The predicted chemical shifts can then be compared with experimental NMR spectra to help assign peaks to specific aluminum species in solution or in the solid state. nih.gov This is particularly valuable when multiple species are present or when the experimental spectra are complex. The accuracy of these predictions depends on the level of theory and the basis set used. nih.gov Both Hartree-Fock (HF) and DFT methods have been employed for such calculations, with varying degrees of success. nih.gov Machine learning approaches are also being developed to accelerate the prediction of 27Al NMR chemical shifts in complex materials. rsc.orgchemrxiv.org
The typical chemical shift ranges for 27Al NMR are approximately 0–5 ppm for 6-fold coordination and 50–60 ppm for 4-fold coordination. cuni.cz
Table of Predicted vs. Experimental 27Al NMR Chemical Shifts for Model Aluminum Complexes
| Complex | Experimental δ (ppm) | Calculated δ (ppm) (Method) | Reference |
| [Al(H₂O)₆]³⁺ | 0 | 0 (by definition) | nih.gov |
| [Al(OH)₄]⁻ | 80 | Varies with method | nih.gov |
| [Al(oxalate)₃]³⁻ | ~16 | Varies with method | nih.gov |
This table can be expanded with data specifically for this compound as it becomes available in the literature.
Computational Modeling of Ligand-Promoted Dissolution and Surface Processes Involving Aluminum Nitrilotriacetatecore.ac.ukescholarship.orgresearchgate.netacs.org
Computational modeling is a valuable tool for understanding the role of this compound in processes such as the dissolution of minerals and interactions at solid-liquid interfaces. The presence of ligands like nitrilotriacetate can significantly enhance the dissolution of aluminum-containing minerals by forming stable, soluble complexes with aluminum ions at the mineral surface. researchgate.net
Computational approaches used to model these phenomena include:
Quantum Chemical Calculations: To study the adsorption of NTA onto mineral surfaces and the mechanism of bond breaking in the mineral lattice. DFT calculations can be used to determine the binding energies of NTA to different surface sites and to model the electronic changes that occur upon adsorption.
Molecular Dynamics Simulations: To simulate the dynamic processes at the mineral-water interface in the presence of NTA. MD can provide insights into the diffusion of NTA to the surface, the displacement of water molecules, and the subsequent detachment of the aluminum-NTA complex.
Surface Complexation Models: These models use thermodynamic data, often supplemented by computational results, to describe the equilibrium distribution of species at the mineral surface. core.ac.uk They can predict how factors like pH and ligand concentration affect the extent of dissolution. core.ac.ukresearchgate.net
These computational studies are essential for predicting the environmental fate and transport of aluminum in the presence of strong chelating agents like NTA and for understanding the fundamental mechanisms of mineral weathering. escholarship.org
Environmental Speciation and Biogeochemical Cycling of Aluminum Nitrilotriacetate
Occurrence and Distribution of Aluminum Nitrilotriacetate in Natural Aquatic Environments
Nitrilotriacetic acid (NTA) is not known to occur naturally; its presence in the environment is a result of human activities. canada.ca It is used in a variety of industrial applications and was historically a component of some detergents. nih.govnih.gov Consequently, it enters aquatic environments primarily through wastewater discharges. canada.canih.gov
Once in the water, NTA readily forms stable, water-soluble complexes with various metal ions. nih.gov The specific metal complexes that form depend on the chemical composition of the water, including the concentrations of different metals and the pH. canada.canih.gov While aluminum is the third most abundant element in the Earth's crust and is a common component of soils and minerals, the formation of this compound in natural waters is in competition with other metal ions that also form strong complexes with NTA.
Advanced Analytical Methodologies for this compound Speciation in Environmental Matrices
The determination of the specific chemical forms, or speciation, of aluminum in environmental samples is crucial for understanding its bioavailability and toxicity. A variety of sophisticated analytical techniques are employed to identify and quantify this compound and other aluminum species. researchgate.net
High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful hyphenated technique for the speciation of metals, including aluminum. researchgate.netresearchgate.nete-bookshelf.de This method allows for the separation of different aluminum complexes based on their chemical properties, followed by highly sensitive and selective detection of the aluminum in each separated fraction. researchgate.netmdpi.com
For the analysis of this compound, HPLC can be used to separate the Al-NTA complex from other aluminum species, such as free aluminum ions (Al³⁺) and complexes with other organic or inorganic ligands like fluorides. mdpi.comnih.gov The separated components are then introduced into the ICP-MS, which atomizes and ionizes the sample, allowing for the precise quantification of aluminum in each fraction. researchgate.netmdpi.com This technique offers low detection limits, which are essential for analyzing the trace concentrations of aluminum species typically found in environmental waters. researchgate.netmdpi.com
Table 1: Application of HPLC-ICP-MS in Aluminum Speciation Analysis
| Feature | Description | Reference |
| Principle | Separation of Al species by HPLC, followed by sensitive detection of Al by ICP-MS. | researchgate.net |
| Capability | Can separate various free and complex Al species in environmental samples. | researchgate.net |
| Advantages | High sensitivity, selectivity, and low detection limits. | researchgate.netmdpi.com |
| Application | Speciation of Al³⁺ and aluminum fluoride (B91410) complexes has been demonstrated. | nih.govmuni.cz |
Electrochemical methods offer a rapid and cost-effective approach for the speciation of metals. electrochemsci.org Techniques such as stripping voltammetry can be adapted for the analysis of metal-NTA complexes. For instance, a modified gold electrode with covalently bound NTA has been used to determine lead concentrations by measuring the electrochemical signal of the captured metal. electrochemsci.org This principle could be extended to the study of aluminum-NTA interactions, where the binding of aluminum to an NTA-functionalized electrode would produce a measurable electrochemical response. mdpi.com
Electrochemical impedance spectroscopy (EIS) is another valuable tool for characterizing the binding of molecules to electrode surfaces, which could be used to study the formation and stability of the this compound complex at an electrode-water interface. electrochemsci.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that can provide detailed structural information about aluminum complexes in solution. nih.govwho.int ²⁷Al NMR, in particular, has been successfully applied to study the speciation of aluminum in various aqueous environments. researchgate.net While direct detection of the low concentrations of this compound expected in most natural waters by NMR can be challenging, it is a powerful tool for studying the fundamental chemistry of Al-NTA interactions in model solutions. researchgate.net
NMR has been used to study the ligand exchange reactions in lanthanide-NTA complexes, providing insights into the stability and kinetics of these systems. pku.edu.cn Similar studies could be performed for this compound to understand its formation and dissociation dynamics.
Computational models are essential tools for predicting the speciation of aluminum in complex aquatic environments. researchgate.net Software programs such as MINEQL+, WHAM, and GEOCHEM use thermodynamic data, such as stability constants, to calculate the equilibrium distribution of different chemical species under specified conditions (e.g., pH, concentrations of various ions). researchgate.netacs.org
These models can be used to estimate the likely concentration of this compound relative to other aluminum species and other metal-NTA complexes in a given water body. canada.ca Theoretical studies using density functional theory (DFT) have also been employed to predict the stability constants of metal complexes with NTA, which can then be used as input for these speciation models. up.ac.za The accuracy of these models is highly dependent on the quality and completeness of the thermodynamic database used. acs.org
Table 2: Common Computational Models for Aluminum Speciation
| Model | Description | Reference |
| MINEQL+ | A chemical equilibrium model widely used for calculating metal speciation. | researchgate.net |
| WHAM | Windermere Humic Aqueous Model, particularly useful for considering interactions with natural organic matter. | researchgate.net |
| GEOCHEM | A model for calculating the speciation of elements in soil and water. | researchgate.net |
Environmental Transformation Pathways of this compound
The persistence of this compound in the environment is primarily determined by the biodegradation of the NTA ligand. nih.gov NTA is generally considered to be biodegradable under a wide range of environmental conditions. nih.govnih.govontosight.ai The biodegradation process involves the breakdown of the NTA molecule by microorganisms, ultimately leading to the formation of simpler compounds like carbon dioxide, water, and inorganic nitrogen. who.int
The rate of biodegradation of metal-NTA complexes can be influenced by the specific metal ion that is complexed. nih.gov Studies have shown that a Pseudomonas species can degrade various metal-NTA complexes, including those of iron, manganese, and zinc, at similar rates, provided the concentration of the freed metal is not toxic. nih.govasm.orgnih.gov However, the nickel-NTA complex was found to be resistant to degradation by this particular bacterium. nih.gov
Research on the biodegradation of aluminum-containing NTA species has shown that the degradation rate is dependent on the chemical form and physical state of the complex. acs.org For example, the degradation rate of AlOHNTA⁻ in solution by Chelatobacter heintzii was found to be slower than that of other NTA species. acs.org Furthermore, the adsorption of NTA to surfaces, such as aluminum oxide minerals, can significantly slow down its biodegradation, as the adsorbed form is less available to microorganisms. acs.org This suggests that in environments with high aluminum content and surfaces for adsorption, the persistence of this compound could be prolonged. The biodegradation of the NTA ligand releases the aluminum ion, which can then undergo its own set of geochemical reactions, such as hydrolysis or adsorption to particles. nih.gov
Photochemical Degradation Processes of this compound
Nitrilotriacetic acid (NTA) and its metal complexes can undergo photochemical degradation, a process initiated by the absorption of light. who.intcanada.ca While specific quantitative studies on the photodegradation of the aluminum-NTA complex are not extensively detailed, the behavior of other metal-NTA complexes, particularly iron(III)-NTA, provides significant insight into the likely pathway.
Table 1: Photodegradation of Metal-NTA Complexes
| Complex | Degradation Process | Primary Product | Environmental Significance |
|---|---|---|---|
| Iron(III) Nitrilotriacetate | Rapidly degraded by sunlight | Iminodiacetate (B1231623) | Serves as a model for the photodegradation of other metal-NTA complexes, including this compound. acs.org |
| This compound | Presumed to undergo photochemical breakdown | Likely Iminodiacetate and other intermediates | Contributes to the reduction of the compound's concentration in surface waters. who.int |
Chemical Degradation Pathways of this compound
The principal degradation pathway for nitrilotriacetic acid in the environment is not abiotic chemical breakdown but rather microbial biodegradation. who.intcanada.ca Various microorganisms in soil, sewage, and water are capable of metabolizing NTA and its metal complexes. nih.gov The process is typically an oxidative cleavage of the carbon-nitrogen bond. who.intnih.gov
The degradation is initiated by an enzyme, NTA monooxygenase, which cleaves NTA to form glyoxylate (B1226380) and iminodiacetate (IDA). nih.gov Under anaerobic conditions, a different enzyme system, NTA dehydrogenase, catalyzes the initial breakdown. nih.gov These intermediates are then further metabolized by the microorganisms into common cellular components and, ultimately, mineralized into carbon dioxide, water, and inorganic nitrogen forms like ammonia (B1221849) and nitrate (B79036). canada.canih.gov The efficiency of this biodegradation is influenced by several environmental factors, including temperature, dissolved oxygen levels, and the acclimatization of the microbial populations. canada.ca
While most metal-NTA complexes are considered to degrade rapidly, the specific metal ion complexed with NTA can influence the rate of this biological process, a key aspect of its environmental fate. who.int
Interaction with Mineral Surfaces and Adsorption Phenomena of this compound
The interaction of this compound with mineral surfaces, particularly aluminum and iron oxides, is a critical process affecting its transport and bioavailability in the environment. Studies on the adsorption of NTA on gibbsite (γ-Al(OH)₃), a common aluminum hydroxide (B78521) mineral, reveal that NTA exhibits anion-like adsorption behavior, where the amount of adsorption increases as pH decreases. cambridge.org
This adsorption is characterized by the formation of inner-sphere surface complexes, meaning a direct chemical bond forms between the NTA molecule and the aluminum atoms on the mineral surface. cambridge.org This strong association suggests that NTA can become sequestered on soil and sediment particles. The phenomenon is relatively insensitive to changes in ionic strength, which further supports the inner-sphere complexation model. cambridge.org In some cases, ternary surface complexes can form, where the intact aluminum-NTA chelate coordinates with surface hydroxyl groups on the mineral. cambridge.orggeochemsoc.org
Crucially, this adsorption has a profound impact on the compound's fate. Research has demonstrated that NTA adsorbed onto gibbsite is protected from biodegradation. acs.org The degradation of the adsorbed NTA is limited by the rate at which it desorbs from the mineral surface back into the solution. acs.org This means that in environments rich in aluminum-containing minerals, adsorption can significantly increase the persistence of NTA by rendering it unavailable to degrading microorganisms.
Table 2: Adsorption Characteristics of NTA on Gibbsite
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Adsorption Type | Anion-like (adsorption increases with decreasing pH) | NTA will be more strongly bound to minerals in acidic conditions. | cambridge.org |
| Complexation | Forms inner-sphere surface complexes | Indicates a strong, direct chemical bond to the mineral surface. | cambridge.org |
| Effect of Adsorption | Adsorbed NTA is unavailable for biodegradation | Increases the environmental persistence of NTA by protecting it from microbial attack. | acs.org |
Influence of Chemical Speciation on this compound Environmental Fate
The environmental fate of nitrilotriacetic acid is fundamentally controlled by its chemical speciation—the specific form, particularly the metal complex, in which it exists. nih.govoup.com In the environment, NTA does not exist as a free acid but is almost entirely complexed with available metal ions, such as calcium, magnesium, and aluminum. nih.govcanada.ca The specific metal ion has a dramatic influence on the compound's stability, mobility, and, most importantly, its biodegradability.
Different metal-NTA complexes are degraded by microorganisms at vastly different rates. Some studies have shown that while sewage microorganisms can readily mineralize calcium-NTA, they are unable to degrade aluminum-NTA under the same conditions. researchgate.net This highlights a critical aspect of aluminum-NTA's behavior: its formation can significantly hinder the biodegradation of the NTA molecule.
More detailed kinetic studies with the NTA-degrading bacterium Chelatobacter heintzii have quantified these differences. The degradation rate of the AlOHNTA⁻ complex was found to be significantly slower than that of the free form (HNTA²⁻) and other common metal complexes like those with cobalt, iron, and zinc. acs.orgacs.org This resistance to degradation is not related to the thermodynamic stability of the complex but appears to be linked to the specific structure that the aluminum complex presents to the bacterial enzymes. acs.org Because adsorbed NTA is also unavailable for degradation, and the formation of the aluminum-NTA complex itself slows microbial action, the speciation of NTA as this compound is a key factor leading to its increased persistence in the environment. acs.org
Table 3: Relative Biodegradation Rates of Various NTA Species by Chelatobacter heintzii
| NTA Species | Relative Degradation Rate | Implication for Environmental Fate | Reference |
|---|---|---|---|
| HNTA²⁻ | Fastest | The uncomplexed or weakly complexed form is most readily biodegradable. | acs.org |
| CoNTA⁻ | Fast | Rapidly degraded. | acs.org |
| FeOHNTA⁻ | Fast | Rapidly degraded. | acs.org |
| ZnNTA⁻ | Fast | Rapidly degraded. | acs.org |
| AlOHNTA⁻ | Slow | The aluminum complex is significantly more persistent than many other metal forms. | acs.orgacs.org |
| CuNTA⁻ | Slower | More persistent than the Al-NTA complex. | acs.org |
| NiNTA⁻ | Slowest | The nickel complex is highly resistant to degradation by this bacterium. | acs.org |
Advanced Analytical Techniques for Aluminum Nitrilotriacetate Studies
Hyphenated Techniques for Comprehensive Characterization of Aluminum Nitrilotriacetate
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex samples. They offer enhanced sensitivity and specificity, making them ideal for the speciation and determination of metal complexes like this compound in challenging matrices such as environmental and biological systems.
Commonly employed hyphenated systems for metal speciation include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC, particularly ion chromatography, can separate the complex from other aluminum species or interfering ions before it enters the mass spectrometer for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): While the this compound complex itself is not volatile, GC-MS is a crucial technique for the analysis of the nitrilotriacetic acid (NTA) ligand. After derivatization to a more volatile form, such as a trimethylsilyl (B98337) ester, GC-MS can be used to determine NTA concentrations, which is relevant for understanding the formation and stoichiometry of the complex.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is a highly efficient technique for separating charged species with minimal sample volume. It combines the high resolving power of capillary electrophoresis with the molecular mass information from mass spectrometry. This makes it particularly well-suited for analyzing and separating various charged aluminum complexes, including this compound, from complex mixtures.
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS): This is a highly sensitive hyphenated technique for elemental speciation. After separation by HPLC, the eluent is introduced into an ICP-MS system, which provides extremely low detection limits for aluminum, allowing for precise quantification of different aluminum-containing species.
Chromatographic Methods for Separation and Quantification of this compound Species
Chromatography is the cornerstone for the separation and quantification of this compound from other species.
Ion Chromatography (IC): IC is a primary method for the speciation of aluminum in aqueous solutions. It can separate different aluminum complexes based on their charge and interaction with an ion-exchange stationary phase. Inner-sphere complexes like this compound are generally stable enough to withstand the ion-exchange process, allowing for their separation. Post-column derivatization with reagents like Tiron or Eriochrome Cyanine R, followed by UV-Vis detection, is often used to selectively and sensitively quantify the eluted aluminum species.
High-Performance Chelation Ion Chromatography (HPCIC): This is an advanced form of IC that uses a chelating ion-exchanger. This allows for differentiation between kinetically labile and kinetically stable aluminum species. The separation of aluminum complexes can be highly dependent on factors like eluent composition, pH, and column temperature, with elevated temperatures often required to overcome the slow interaction kinetics of aluminum ions.
Ion Exclusion Chromatography: This technique is effective for determining NTA in biological matrices, using an acidic eluent to separate the anionic ligand from other matrix components.
Reversed-Phase Ion-Pair Liquid Chromatography: This method can be used for the determination of NTA and other related aminopolycarboxylic acids.
Table 3: Overview of Chromatographic Methods for Aluminum and NTA Analysis
| Technique | Principle | Typical Application | Detection Method | Reference(s) |
| Ion Chromatography (IC) | Ion exchange | Separation of charged Al-complexes | Post-column derivatization with UV-Vis | |
| High-Performance Chelation IC (HPCIC) | Chelation & ion exchange | Separation of labile vs. stable Al species | Photometric (e.g., with Eriochrome Cyanine R) | |
| Ion Exclusion Chromatography | Donnan exclusion | Determination of NTA in biological media | Suppressed Conductivity | |
| Gas Chromatography (GC) | Partitioning (volatile analytes) | Determination of derivatized NTA | Mass Spectrometry (MS) |
Mass Spectrometry for Molecular Identification and Isotopic Analysis of this compound
Mass spectrometry (MS) is a definitive technique that provides information on the mass-to-charge ratio of ions, enabling molecular identification and elemental analysis.
Molecular Identification: When coupled with a soft ionization technique like Electrospray Ionization (ESI), MS can detect the intact this compound complex, confirming its molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that helps to confirm the identity of the complex.
Elemental and Isotopic Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive technique for elemental analysis. It can determine the total aluminum concentration with very low detection limits. When combined with isotope dilution, ICP-MS becomes a highly accurate and precise quantification method. This involves spiking a sample with a known amount of an enriched stable isotope of aluminum (e.g., 26Al, though it is radioactive and rarely used; the principle applies to other metals complexed by NTA). By measuring the altered isotope ratio in the sample, the original concentration of the element can be calculated with high accuracy, overcoming matrix effects and incomplete sample recovery. The complexation of metals by ligands like NTA can also cause measurable isotopic fractionation, which provides another avenue for studying these systems. The use of NTA-functionalized resins for the pre-concentration of metals prior to ICP-MS analysis is a well-established method.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
